molecular formula C31H40N4O7S B2383305 6-(6-((2-(butylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide CAS No. 688061-62-3

6-(6-((2-(butylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide

货号: B2383305
CAS 编号: 688061-62-3
分子量: 612.74
InChI 键: WWIYKVCYLSFEIE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(6-((2-(butylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide is a useful research compound. Its molecular formula is C31H40N4O7S and its molecular weight is 612.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 6-(6-((2-(butylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide, with CAS number 688061-62-3, is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₃₁H₄₀N₄O₇S
  • Molecular Weight : 612.7 g/mol
  • Structure : The compound features a quinazoline core with various functional groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar in structure to quinazolines exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown broad-spectrum antibacterial and antifungal activities. The minimal inhibitory concentration (MIC) values for certain related compounds ranged from 50 μg/mL, indicating promising efficacy against various pathogens .

Anticancer Properties

Quinazoline derivatives are known for their anticancer potential. Studies have demonstrated that similar compounds can inhibit tumor growth through various mechanisms, including the induction of apoptosis and cell cycle arrest. For example, a study highlighted the potential of quinazoline derivatives to target specific kinases involved in cancer progression .

Neuroprotective Effects

The neuroprotective properties of related compounds have been explored in the context of neurodegenerative diseases. Some derivatives demonstrated the ability to scavenge reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative stress-induced damage. This suggests that the compound may have therapeutic implications for conditions like Alzheimer's disease .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : The presence of specific functional groups may allow for interaction with various receptors, influencing signaling pathways related to inflammation and cell survival.

Case Studies

  • Antibacterial Activity : A study conducted on thioether derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria. The tested compounds exhibited MIC values significantly lower than conventional antibiotics .
  • Anticancer Activity : In vitro studies on quinazoline derivatives indicated that they could effectively inhibit the proliferation of cancer cell lines through targeted action on specific kinases .
  • Neuroprotective Studies : Research involving related compounds demonstrated significant protective effects against neuronal injury in models of ischemia/reperfusion .

科学研究应用

Therapeutic Applications

This compound is primarily studied for its potential as an antimicrobial , anticancer , and anti-inflammatory agent.

Antimicrobial Activity

Quinazoline derivatives have been noted for their broad-spectrum antimicrobial properties. Research indicates that compounds similar to the target molecule exhibit significant inhibition against various bacterial strains. For instance, studies have shown that modifications to the quinazoline structure can enhance antimicrobial efficacy by targeting bacterial DNA gyrase and other essential enzymes involved in bacterial replication .

Anticancer Properties

The compound's structure suggests potential activity against cancer cells. Quinazoline derivatives have been associated with the inhibition of epidermal growth factor receptor (EGFR), a critical player in many cancer types. In vitro studies have demonstrated that similar compounds can significantly reduce cell proliferation in various cancer cell lines, indicating a promising avenue for further research into this compound's anticancer effects .

Anti-inflammatory Effects

Inflammation is a common pathway in many diseases, including cancer and autoimmune disorders. Compounds with quinazoline cores have been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests that the target compound may also modulate inflammatory responses, providing a dual therapeutic effect alongside its antimicrobial and anticancer activities .

Case Studies

  • Antimicrobial Efficacy : A study evaluating a series of quinazoline derivatives found that specific substitutions enhanced their antimicrobial activity against Gram-positive and Gram-negative bacteria. The introduction of alkylamino groups was particularly effective, which aligns with the structure of the target compound .
  • Cytotoxicity Assessment : In another study, the cytotoxic effects of related quinazoline derivatives were tested against 60 different cancer cell lines. Results indicated that certain modifications led to significant cytotoxicity, suggesting that our compound could be similarly effective in targeting cancer cells .
  • In Silico Studies : Computational modeling has been employed to predict the binding affinity of quinazoline derivatives to various biological targets. These studies suggest that the structural features of the target compound may allow it to effectively bind to EGFR and other relevant targets, enhancing its therapeutic potential .

常见问题

Q. Basic: What are the critical synthetic challenges in the multi-step preparation of this compound?

The synthesis involves constructing a quinazoline core with fused [1,3]dioxolo groups, followed by functionalization with thioether and carbamoyl groups. Key challenges include:

  • Regioselectivity : Ensuring proper substitution at the quinazoline C6 and C7 positions during sulfanyl and hexanamide group introduction .
  • Stability of intermediates : Reactive intermediates (e.g., thiols or carbamoyl derivatives) may require inert atmospheres or low-temperature conditions to prevent oxidation or hydrolysis .
  • Purification : Multi-step chromatography (e.g., silica gel or HPLC) is often necessary due to structurally similar byproducts .

Q. Basic: Which functional groups are pharmacologically significant, and how are they characterized?

Critical functional groups include:

  • Quinazoline-dioxolo core : Provides π-π stacking interactions with biological targets; confirmed via 1^1H/13^{13}C NMR and UV-Vis spectroscopy .
  • Thioether linkage (-S-) : Enhances membrane permeability; characterized by IR (ν ~500–600 cm1^{-1} for C-S stretching) and LC-MS (sulfur isotopic patterns) .
  • Carbamoyl groups : Participate in hydrogen bonding; validated by 1^1H NMR (amide proton at δ ~6.5–7.5 ppm) and elemental analysis .

Q. Advanced: How can reaction yields be optimized while maintaining regioselectivity?

Methodological approach :

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, DMF at 60°C improves thioether coupling yields by 20% compared to DCM .
  • Catalyst optimization : Transition-metal catalysts (e.g., Pd/Cu) enhance cross-coupling efficiency in quinazoline functionalization .
  • In-line analytics : Employ real-time UV monitoring to detect intermediates and adjust conditions dynamically .

Q. Advanced: How can contradictions in reported biological activity data be resolved?

Analytical strategies :

  • Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) with cellular viability (MTT assays) to distinguish direct target effects from off-target toxicity .
  • Metabolite profiling : Use LC-HRMS to identify degradation products that may confound activity measurements .
  • Statistical validation : Apply ANOVA or Bayesian modeling to account for batch-to-batch variability in compound purity (e.g., 95% vs. 98% purity impacts IC50_{50} by 1.5-fold) .

Q. Basic: What spectroscopic and computational methods validate its structural integrity?

Key techniques :

  • NMR : 1^1H/13^{13}C assignments for quinazoline protons (δ ~7.5–8.5 ppm) and dioxolo methylene groups (δ ~5.0–5.5 ppm) .
  • HRMS : Molecular ion ([M+H]+^+) matched to theoretical m/z (e.g., 680.78 for C37_{37}H36_{36}N4_4O7_7S) .
  • DFT calculations : Optimize geometry and predict IR/NMR spectra using B3LYP/6-31G* basis sets .

Q. Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Methodology :

  • Core modifications : Replace the [1,3]dioxolo group with [1,4]dioxane to assess ring size impact on target binding .
  • Substituent scanning : Introduce electron-withdrawing groups (e.g., -NO2_2) at the phenyl ring to modulate electron density and solubility .
  • Proteomics-guided design : Use SPR or ITC to quantify binding affinity changes upon analog substitution .

Q. Advanced: What computational tools predict reactivity and degradation pathways?

Approaches :

  • Reaction path mapping : Apply Gaussian or ORCA for transition-state modeling of hydrolysis or oxidation reactions (e.g., sulfanyl group stability at pH 7.4) .
  • Machine learning (ML) : Train models on PubChem data to predict metabolic sites (e.g., CYP450-mediated N-dealkylation of the butylamino group) .
  • Molecular dynamics (MD) : Simulate solvent interactions to optimize crystallization conditions for X-ray diffraction .

属性

IUPAC Name

6-[6-[2-(butylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40N4O7S/c1-4-5-13-32-29(37)19-43-31-34-23-18-27-26(41-20-42-27)17-22(23)30(38)35(31)15-8-6-7-9-28(36)33-14-12-21-10-11-24(39-2)25(16-21)40-3/h10-11,16-18H,4-9,12-15,19-20H2,1-3H3,(H,32,37)(H,33,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIYKVCYLSFEIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCCCCC(=O)NCCC4=CC(=C(C=C4)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。